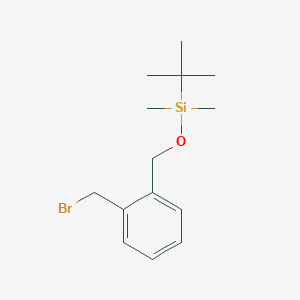
2-(Bromomethyl)benzyl alcohol, tert-butyldimethylsilyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene: is an organic compound with the molecular formula C13H21BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and silylation. The general synthetic route involves:
Protection of the hydroxyl group: The hydroxyl group of a benzyl alcohol derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected benzyl alcohol is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Deprotection: The silyl ether can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene undergoes several types of reactions, including:
Nucleophilic substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
- Substituted benzene derivatives
- Benzaldehyde derivatives
- Benzoic acid derivatives
Scientific Research Applications
Chemistry: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be employed in the synthesis of bioactive molecules and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
- 1-(bromomethyl)-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- 1-(bromomethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- Cyclopropane, 1-(bromomethyl)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]
Comparison: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is unique due to the position of its substituents on the benzene ring. This positional difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the ortho position of the bromomethyl group relative to the silyl ether group can lead to different steric and electronic effects compared to the meta or para positions in similar compounds.
Properties
Molecular Formula |
C14H23BrOSi |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9H,10-11H2,1-5H3 |
InChI Key |
KAZAPOFZSYZDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















